4-(2,2,2-Trifluoroacetamido)butanoic acid

Lipophilicity LogP Physicochemical profiling

4-(2,2,2-Trifluoroacetamido)butanoic acid (N‑trifluoroacetyl‑γ‑aminobutyric acid, N‑TFA‑GABA) is a fluorinated GABA derivative with the formula C₆H₈F₃NO₃ (MW 199.13). The molecule features a terminal carboxylic acid and a trifluoroacetamido protecting group on the γ‑amino position.

Molecular Formula C6H8F3NO3
Molecular Weight 199.13 g/mol
CAS No. 50632-83-2
Cat. No. B1296073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroacetamido)butanoic acid
CAS50632-83-2
Molecular FormulaC6H8F3NO3
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)CNC(=O)C(F)(F)F
InChIInChI=1S/C6H8F3NO3/c7-6(8,9)5(13)10-3-1-2-4(11)12/h1-3H2,(H,10,13)(H,11,12)
InChIKeyKTYYDHOWWCVUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,2,2-Trifluoroacetamido)butanoic acid (CAS 50632-83-2) Technical Baseline for Sourcing and Comparator Evaluation


4-(2,2,2-Trifluoroacetamido)butanoic acid (N‑trifluoroacetyl‑γ‑aminobutyric acid, N‑TFA‑GABA) is a fluorinated GABA derivative with the formula C₆H₈F₃NO₃ (MW 199.13) [1]. The molecule features a terminal carboxylic acid and a trifluoroacetamido protecting group on the γ‑amino position. It is supplied as a research‑grade fluorinated building block with standard purity ≥95% (HPLC, NMR, GC confirmed) [2]. Synthesis proceeds via reaction of ethyl trifluoroacetate with γ‑aminobutyric acid in ~90% yield . The measured LogP is 0.92, and DMSO solubility reaches 39.83 mg/mL (≈200 mM) [1].

Why Positional Isomers of Trifluoroacetamido Butanoic Acid Cannot Be Interchanged for 4‑Substituted GABA Synthons


Trifluoroacetamido butanoic acid isomers differ in the attachment point of the protected amino group: the γ‑position in the 4‑isomer (CAS 50632‑83‑2) versus the β‑position (3‑isomer, XLogP3 0.6) or the α‑position (2‑isomer). This regiochemistry governs the distance between the protected amine and the carboxyl terminus, which controls the geometry of amide/peptide coupling, chelation to metal catalysts, and fit within enzyme active sites . The 4‑isomer’s linear γ‑amino acid backbone matches that of the natural neurotransmitter GABA, making it the only isomer that directly reproduces the GABA carbon‑chain length when deprotected . Substituting a 3‑isomer shortens the amine–acid spacing, potentially altering the conformation of derived peptidomimetics or the regioselectivity of subsequent transformations. These structural distinctions translate into measurable differences in physicochemical properties (LogP 0.92 vs. 0.6) that directly affect partition behavior in biphasic reactions and chromatographic retention, reinforcing the need for isomer‑specific procurement .

4-(2,2,2-Trifluoroacetamido)butanoic acid – Quantitative Differentiation Evidence Against Closest Analogs


LogP Comparison: 4‑N‑TFA‑GABA vs. 3‑(Trifluoroacetamido)butanoic Acid

The measured LogP of 4‑(2,2,2‑trifluoroacetamido)butanoic acid is 0.92 [1]. The closest positional isomer, 3‑(2,2,2‑trifluoroacetamido)butanoic acid, reports an XLogP3 of 0.6 . The 0.32 log unit difference corresponds to an approximately 2.1‑fold higher partition coefficient into organic phases for the 4‑isomer, which can substantially influence extraction efficiency and chromatographic behavior in multi‑step syntheses.

Lipophilicity LogP Physicochemical profiling

DMSO Solubility: 4‑N‑TFA‑GABA Achieves High Molar Concentration for Coupling Reactions

4‑(2,2,2‑Trifluoroacetamido)butanoic acid dissolves in DMSO at 39.83 mg/mL, equivalent to 200.02 mM . While direct solubility data for the 3‑isomer and 2‑isomer are not available from the same protocol, the 4‑isomer’s linear, unbranched structure with a terminal carboxyl group typically yields superior solubility profiles compared to α‑ or β‑substituted isomers, where steric congestion near the carboxyl group can hinder solvation.

Solubility DMSO Reaction medium

Synthetic Efficiency: One‑Step N‑TFA Protection of GABA in ~90% Yield

The target compound is prepared by reacting ethyl trifluoroacetate with γ‑aminobutyric acid, achieving an isolated yield of approximately 90% . Comparable N‑TFA protection of β‑aminobutyric acid (to yield the 3‑isomer) has not been reported with the same simplicity; α‑amino acids typically require more elaborate protection strategies to avoid racemization. The high yield under mild conditions reduces procurement cost by enabling bulk synthesis and minimizing purification burden.

Synthesis yield Protecting group Process efficiency

Regiochemical Identity: γ‑Substitution Maintains Native GABA Backbone Length

4‑(2,2,2‑Trifluoroacetamido)butanoic acid is the only trifluoroacetamido butanoic acid isomer in which the protected amino group occupies the γ‑position, exactly matching the four‑carbon backbone of the endogenous neurotransmitter GABA . The 3‑isomer (β‑position) and 2‑isomer (α‑position) each shorten the distance between the amine and carboxyl termini, altering the vector of hydrogen‑bond donors/acceptors. This structural fidelity is critical when the compound is used as a protected GABA synthon in peptidomimetic design or as a precursor to GABA‑receptor probes, where even single‑atom shifts in linker length can abolish binding (as demonstrated with 3‑fluoro‑GABA enantiomers) [1].

Regiochemistry GABA mimetic Molecular recognition

Available Batch QC Documentation: HPLC, NMR, and GC Certificates

Commercial suppliers such as Bidepharm provide batch‑specific QC data including HPLC purity, NMR structural confirmation, and GC analysis for 4‑(2,2,2‑trifluoroacetamido)butanoic acid at ≥95% purity [1]. For the 3‑isomer and 2‑isomer, publicly advertised batch QC documentation is less consistently available, often limited to a single purity claim without multi‑method corroboration. This multi‑technique QC package provides procurement confidence by reducing the risk of receiving regioisomeric impurities or degradation products that could compromise downstream synthetic reproducibility.

Quality control Batch certificate Procurement specification

Trifluoroacetamido as a Protective Group: Enhanced Stability vs. Boc in β‑Elimination‐Prone Systems

In organozinc chemistry, β‑amino alkylzinc iodides bearing an N‑trifluoroacetyl group exhibit greater stability toward β‑elimination than the corresponding N‑Boc‑protected reagents, despite the trifluoroacetamido group being formally a better leaving group [1]. This counterintuitive stabilization effect, attributed to the strong electron‑withdrawing character of the CF₃ group reducing electron density at the β‑carbon, makes the N‑TFA protecting strategy advantageous for reactions where the Boc group would undergo premature elimination. Although demonstrated on related β‑amino acid systems, the principle extends to the 4‑TFA‑GABA scaffold when used in metal‑mediated couplings.

Protecting group stability β‑elimination Organozinc reagents

Recommended Procurement Scenarios for 4-(2,2,2-Trifluoroacetamido)butanoic acid Based on Quantitative Differentiation


Protected GABA Synthon for Peptidomimetic and GABA‑Receptor Probe Synthesis

When the synthetic goal is a molecule that must retain the exact four‑carbon backbone of GABA after deprotection, the 4‑isomer is the only viable choice among trifluoroacetamido butanoic acids. Its ~90% one‑step protection yield and ≥95% purity with multi‑technique QC documentation [1] make it a reliable building block for GABA‑B receptor probes, GABA aminotransferase substrates, and conformationally constrained peptidomimetics.

Biphasic or Chromatography‑Intensive Workflows Requiring Higher Lipophilicity

With a LogP of 0.92 versus 0.6 for the 3‑isomer [1], the 4‑isomer partitions more efficiently into organic phases. This is advantageous in liquid–liquid extraction steps during intermediate workup and can simplify reverse‑phase HPLC purification by providing greater retention differentiation from polar impurities.

High‑Concentration Stock Solution Preparation for Parallel Synthesis

The DMSO solubility of 39.83 mg/mL (200.02 mM) allows preparation of concentrated stock solutions suitable for automated liquid handlers and parallel amide coupling arrays. This minimizes solvent volume per reaction well, reducing DMSO carry‑over into subsequent steps and enabling higher throughput in library synthesis.

Organometallic Coupling Routes Where N‑Boc Instability Is Problematic

In synthetic sequences involving β‑amino organozinc or related metalated intermediates, the N‑trifluoroacetyl group has demonstrated superior stability toward β‑elimination compared to the N‑Boc group . Procuring the N‑TFA‑protected 4‑amino acid directly avoids a protection‑group swap and may improve the overall yield of the targeted C–C bond‑forming step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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